

Crystal Structure of Methyl 2-amino-5-bromobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-amino-5-bromobenzoate

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This in-depth technical guide provides a comprehensive overview of the crystal structure of **Methyl 2-amino-5-bromobenzoate**, intended for researchers, scientists, and professionals in the field of drug development. The document details the crystallographic data, experimental methodologies, and the biological significance of this compound as a precursor to potential therapeutic agents.

Molecular Structure and Crystallographic Data

Methyl 2-amino-5-bromobenzoate ($C_8H_8BrNO_2$) is a compound of interest as an intermediate in the synthesis of benzothiazines.[1][2] The crystal structure reveals a nearly planar molecule, with the dihedral angle between the aromatic ring and the methyl acetate side chain being $5.73(12)^\circ$. [1][3] The molecular conformation is stabilized by an intramolecular $N-H\cdots O$ hydrogen bond, which forms an S(6) ring motif.[1][3] In the crystal lattice, molecules are linked by intermolecular $N-H\cdots O$ hydrogen bonds, creating zigzag chains that extend along the b-axis. [1][3]

Crystal Data

The crystal system is monoclinic with the space group $P2_1/n$. The unit cell parameters and other crystal data are summarized in Table 1.

Parameter	Value	Reference
Formula	C ₈ H ₈ BrNO ₂	[3]
Molecular Weight	230.05 g/mol	[3]
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /n	[1]
a	3.9852 (2) Å	[3]
b	9.1078 (5) Å	[3]
c	12.1409 (7) Å	[3]
β	95.238 (3)°	[3]
Volume	438.83 (4) Å ³	[3]
Z	2	[3]
Temperature	296 K	[3]
Radiation	Mo Kα	[3]
Absorption Coeff. (μ)	4.64 mm ⁻¹	[3]

Data Collection and Refinement

The data was collected using a Bruker APEXII CCD diffractometer.[3] The structure was solved using SHELXS97 and refined with SHELXL97.[3] Key parameters of the data collection and refinement process are presented in Table 2.

Parameter	Value	Reference
Diffractometer	Bruker APEXII CCD	[3]
Measured Reflections	3878	[3]
Independent Reflections	1822	[3]
R _{int}	0.021	[3]
R[F ² > 2σ(F ²)]	0.023	[3]
wR(F ²)	0.045	[3]
Goodness-of-fit (S)	0.94	[3]
Parameters	116	[3]
Restraints	3	[3]

Selected Torsion Angles

The planarity of the molecule is further described by the torsion angles presented in Table 3.

Angle	Value (°)	Reference
C5—C6—C7—O1	174.3 (2)	[1][3]
C5—C6—C7—O2	-5.2 (3)	[1][3]
C6—C7—O2—C8	-178.9 (2)	[1][3]
O1—C7—O2—C8	0.6 (3)	[1][3]

Hydrogen Bond Geometry

The intramolecular and intermolecular hydrogen bonds are crucial for the stability of the crystal structure. The geometry of these bonds is detailed in Table 4.

D—H \cdots A	D—H (Å)	H \cdots A (Å)	D \cdots A (Å)	D—H \cdots A (°)	Reference
N1—H1N \cdots O1	0.84 (2)	2.08 (3)	2.717 (3)	133 (3)	[3]
N1—H2N \cdots O1 ⁱ	0.85 (2)	2.22 (3)	3.039 (3)	162 (2)	[3]

Symmetry code: (i) x, y-1/2, -z+1/2

Experimental Protocols

Synthesis and Crystallization

The title compound was obtained from a commercial source (Sigma-Aldrich) and purified by recrystallization.[1] Light yellow block-shaped single crystals suitable for X-ray diffraction were grown from a methanol solution.[1]

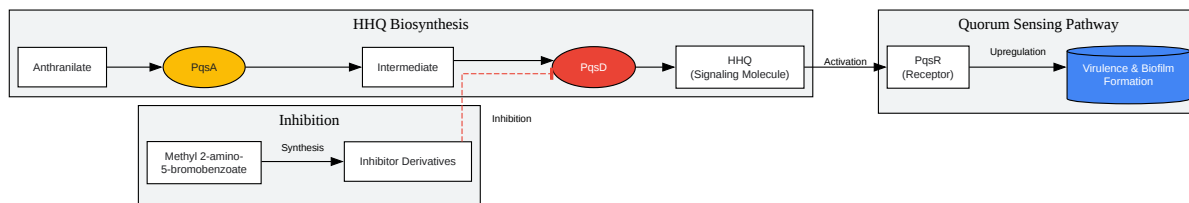
X-ray Crystallography

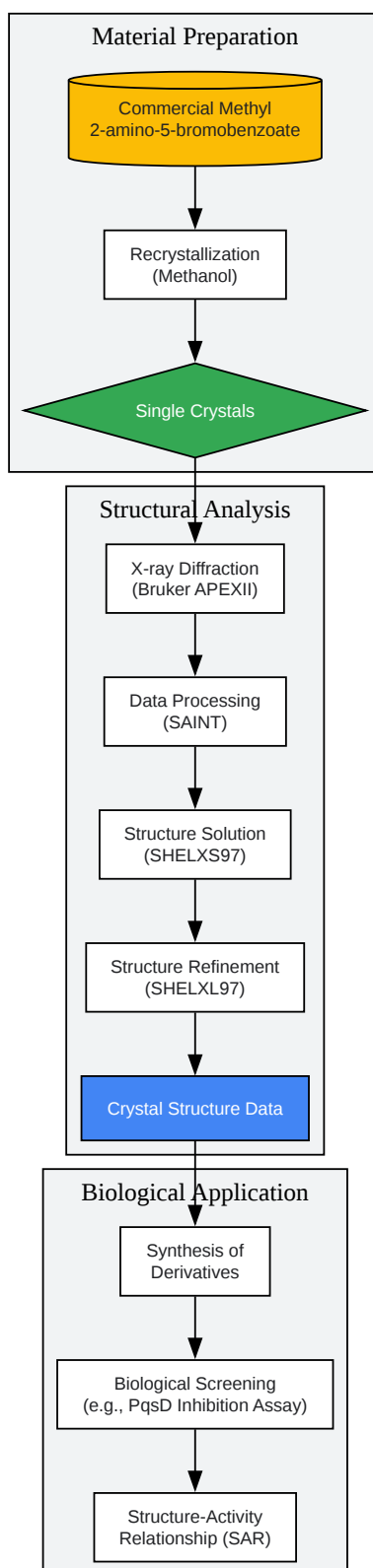
A single crystal with dimensions 0.21 × 0.19 × 0.15 mm was selected for X-ray diffraction analysis.[3] Data were collected on a Bruker APEXII CCD area-detector diffractometer at 296 K using Mo K α radiation.[3] The programs SAINT and SHELXS97 were used for data reduction and structure solution, respectively.[3] The final refinement of the structure was carried out using SHELXL97.[3] The hydrogen atoms of the amino group were located in a difference Fourier map and refined with a distance restraint, while other hydrogen atoms were positioned geometrically and refined using a riding model.[1][3]

Biological Significance and Signaling Pathways

Methyl 2-amino-5-bromobenzoate serves as a key intermediate in the synthesis of various biologically active molecules.[2] Notably, it is a precursor for the synthesis of 2-benzamidobenzoic acids, which are known inhibitors of FabH, an enzyme involved in bacterial fatty acid synthesis.[3] Furthermore, derivatives of **Methyl 2-amino-5-bromobenzoate** have been identified as inhibitors of PqsD, an enzyme in the quorum sensing (QS) pathway of the opportunistic pathogen *Pseudomonas aeruginosa*. [3][4]

The PqsD enzyme is crucial for the synthesis of 2-heptyl-4-quinolone (HHQ), a signaling molecule in the pqs quorum sensing system. By inhibiting PqsD, these compounds can disrupt bacterial communication, which is often essential for virulence and biofilm formation.





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